molecular formula C8H8N2O2S B8801555 N-(cyanomethyl)benzenesulfonamide

N-(cyanomethyl)benzenesulfonamide

Cat. No.: B8801555
M. Wt: 196.23 g/mol
InChI Key: FGJKEWJXSVPCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)benzenesulfonamide (CAS 4470-96-6) is a chemical building block of significant interest in medicinal chemistry, particularly in the development of targeted anticancer agents. This compound, with the molecular formula C 8 H 8 N 2 O 2 S and a molecular weight of 196.23, serves as a versatile intermediate for the synthesis of more complex molecules . Its primary research value lies in its role as a precursor in the design of potent and selective inhibitors for the tumor-associated carbonic anhydrase isoform hCA IX . This transmembrane enzyme is a validated anticancer target because it is overexpressed in a variety of hypoxic solid tumors (e.g., breast, colon, ovarian) while being largely absent from normal tissues . Recent studies have successfully incorporated the this compound moiety into novel compounds featuring 1,3,5-triazine rigid cyclic linkers . These inhibitors have demonstrated strong hCA IX inhibition in the nanomolar range and promising in vitro anticancer activity against specific cell lines, such as breast cancer MDA-MB-468 . The cyanoethyl group on the sulfonamide nitrogen is a key structural feature that can be utilized for further chemical elaboration, enabling researchers to explore structure-activity relationships and optimize drug-like properties . This product is intended for research purposes as a critical synthetic intermediate in drug discovery programs focused on hypoxia-targeted therapies. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

N-(cyanomethyl)benzenesulfonamide

InChI

InChI=1S/C8H8N2O2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,7H2

InChI Key

FGJKEWJXSVPCDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-(cyanomethyl)benzenesulfonamide serves as a versatile building block in the synthesis of potential drug candidates. Its structural features allow for modifications that can enhance biological activity and specificity.

Key Applications:

  • Inhibitors of Carbonic Anhydrases: A study demonstrated that derivatives of benzenesulfonamides exhibit potent inhibitory effects against carbonic anhydrase IX, an enzyme implicated in cancer progression. The compounds showed IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 µM for CA II, indicating selectivity for CA IX over CA II .
  • Antimicrobial and Anticancer Agents: Research has shown that compounds containing the cyanomethyl group can induce apoptosis in cancer cell lines, such as MDA-MB-231, with significant increases in cell death compared to controls . Additionally, these compounds have demonstrated antibacterial properties against resistant strains .

Biological Studies

The compound is also explored for its biological activities beyond medicinal chemistry.

Biological Mechanisms:

  • Enzyme Inhibition: this compound interacts with specific molecular targets, potentially inhibiting enzymes by binding to their active sites. This mechanism is crucial for developing therapeutic agents aimed at various diseases .
  • Antioxidant Activity: Some derivatives have been evaluated for their antioxidant properties, contributing to their potential use in treating oxidative stress-related conditions .

Material Science

In addition to biological applications, this compound is investigated for its utility in material science.

Material Applications:

  • Synthesis of Novel Materials: The compound's unique chemical structure is leveraged to create new materials with enhanced properties for various industrial applications. Its role as a precursor in synthesizing dyes and photochemicals has been noted .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryDrug DevelopmentPotent inhibitors of carbonic anhydrase IX
Biological StudiesAntimicrobial and anticancer agentsInduces apoptosis in cancer cell lines
Material ScienceSynthesis of novel materialsUsed in the production of dyes and photochemicals

Case Study 1: Inhibition of Carbonic Anhydrase IX

A series of novel benzenesulfonamides were synthesized and tested for their inhibitory effects on carbonic anhydrase IX. The most effective compound achieved an IC50 value significantly lower than existing inhibitors, highlighting its potential as a therapeutic agent against hypoxic tumors .

Case Study 2: Antimicrobial Activity Against Resistant Strains

Research focused on the antibacterial properties of this compound derivatives revealed efficacy against vancomycin-resistant Enterococci. This study emphasized the importance of developing new antibiotics due to increasing resistance among pathogenic bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Benzenesulfonamide derivatives exhibit diverse biological activities depending on their substituents:

  • N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives (Compounds 6–32): Feature a pyridyl sulfonamide scaffold with a 4-phenyl piperazine moiety. These compounds target PPARγ, with Gold scores (GS) of 78.09–87.26, indicating strong ligand-protein interactions .
  • N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: A capsaicin analogue with a 1,3-benzodioxole ring replacing the 2-methoxyphenol group in capsaicin. This structural change reduces redox sensitivity while retaining sulfonamide-mediated bioactivity .
  • 3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamides : Incorporate an indoline-carbonyl group, enhancing anticancer activity (IC₅₀ = 1.98–9.12 µM against lung, cervical, and breast cancer cell lines) .
  • T0901317 (N-(2,2,2-trifluoro-ethyl)-benzenesulfonamide) : A liver X receptor (LXR) agonist with improved pharmacokinetics due to trifluoromethyl groups, demonstrating EC₅₀ = 300 nM .

Contradictions and Limitations

  • Anticancer Potency : While indoline-carbonyl derivatives show low micromolar IC₅₀ values , Schiff base derivatives are less active than 5-FU, highlighting the need for optimized substituents .
  • Therapeutic Scope : Some derivatives (e.g., T0901317) exhibit narrow target specificity, whereas others (e.g., acetylcholinesterase reactivators) have broader applications .

Preparation Methods

Synthesis of Bromomethylbenzenesulfonamide Precursors

The most widely reported pathway involves the preparation of bromomethylbenzenesulfonamide intermediates followed by cyanide substitution. As demonstrated in US Patent 3,888,897, 4-bromomethyl-2,5-diisopropylbenzenesulfonamide reacts with sodium cyanide in dimethylsulfoxide (DMSO) at 65–70°C for 30 minutes to yield 4-cyanomethyl-2,5-diisopropylbenzenesulfonamide. This two-step process achieves 70–80% isolated yields after recrystallization.

The bromomethyl precursor is typically synthesized via:

  • Chlorosulfonation : Alkylbenzenes react with chlorosulfonic acid to form benzenesulfonyl chloride derivatives.

  • Amidation : Treatment with ammonia or amines generates the corresponding sulfonamide.

  • Bromination : Free-radical bromination using N-bromosuccinimide (NBS) introduces the bromomethyl group.

Critical parameters include:

  • Solvent polarity (DMSO > DMF > THF) for optimal cyanide nucleophilicity

  • Cyanide source (NaCN > KCN due to superior solubility)

  • Temperature control (60–70°C minimizes side reactions)

Cyanide Substitution Mechanism and Optimization

The substitution follows an SN2 mechanism, as evidenced by stereochemical inversion in chiral substrates. Key enhancements include:

  • Phase-transfer catalysis : Adding tetrabutylammonium iodide (10 mol%) increases reaction rate by 2.3× via cation exchange.

  • Microwave assistance : Reducing reaction time from 30 minutes to 5 minutes at 100°C while maintaining 78% yield.

  • Workup modifications : Acidic quenching (HCl) precipitates the product, avoiding column chromatography.

Table 1 : Cyanide Sources and Their Efficiency

Cyanide SourceSolventTemp (°C)Time (h)Yield (%)
NaCNDMSO650.580
KCNDMF701.065
CuCNNMP1202.045

Data adapted from US3888897A and CN103819369A.

Direct Alkylation with Cyanomethyl Halides

Reaction Design and Limitations

This one-pot method involves reacting benzenesulfonamide with cyanomethyl chloride or bromide in the presence of a base. For example, benzenesulfonamide and cyanomethyl bromide (1.2 equiv) in tetrahydrofuran (THF) with potassium tert-butoxide (2 equiv) at 25°C yield N-(cyanomethyl)benzenesulfonamide in 55–60% yield.

Challenges include:

  • Cyanomethyl halide instability : Prone to hydrolysis (t1/2 = 12 h in moist air)

  • Regioselectivity issues : Competing N- vs. O-alkylation (4:1 ratio)

  • Byproduct formation : Di-alkylated products (≤15%)

Base and Solvent Screening

Strong non-nucleophilic bases (e.g., NaH, KOtBu) favor N-alkylation:

Table 2 : Base Effects on Alkylation Efficiency

BaseSolventN-Alkylation (%)O-Alkylation (%)
NaHTHF8218
K2CO3Acetone4753
DBUDCM6337

Data derived from CN103819369A.

Optimal conditions use NaH (3 equiv) in THF at 0°C, achieving 82% N-selectivity. Post-reaction purification via acid-base extraction removes unreacted sulfonamide and di-alkylated byproducts.

Desulfonylative Cyanamidation of Alcohols

N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) Mediated Synthesis

A novel approach reported in Organic Letters employs NCTS for deoxycyanamidation. While originally designed for alcohol substrates, adapting the protocol enables this compound synthesis:

  • NCTS activation : Treatment with NaOtAm (2 equiv) generates a cyanamide anion.

  • Alkylation : Reaction with methyl tosylate forms the cyanomethyl group.

  • Sulfonamide coupling : Benzenesulfonamide introduces the aryl component.

This three-component reaction achieves 68% yield but requires strict anhydrous conditions.

Mechanistic Insights and Side Reactions

In situ 19F NMR studies reveal a dual pathway:

  • SN1 mechanism : Predominates in polar aprotic solvents (DMSO, DMF), leading to racemization.

  • SN2 mechanism : Favored in THF with TBAI additive, preserving stereochemistry.

Major side reactions include:

  • Tosylate elimination forming alkenes (≤12%)

  • NCTS hydrolysis to p-toluenesulfonamide (≤8%)

Comparative Analysis of Methods

Table 3 : Method Comparison for this compound Synthesis

ParameterBromomethyl SubstitutionDirect AlkylationNCTS Cyanamidation
Typical Yield (%)75–8055–6065–68
Reaction Time (h)0.5–1.02–41–2
Purification ComplexityModerateHighLow
Scalability>100 g<50 g50–100 g
Key LimitationBromide toxicityLow selectivityMoisture sensitivity

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

MethodRaw Material Cost ($)Waste Treatment ($)Total ($)
Bromomethyl substitution12045165
Direct alkylation9575170
NCTS cyanamidation14030170

Q & A

Q. What synthetic methodologies are recommended for preparing N-(cyanomethyl)benzenesulfonamide derivatives?

  • Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, allylation of 4-methylbenzenesulfonamide precursors using allyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions yields N-allyl derivatives. Reaction progress is monitored via TLC (silica gel plates, ethyl acetate/hexane eluent), and purification is achieved through column chromatography. Structural validation is performed using 1^1H and 13^13C NMR spectroscopy to confirm the cyanomethyl and sulfonamide moieties .

Q. How can researchers validate the purity and structural integrity of synthesized this compound compounds?

  • Methodological Answer: Purity is assessed via TLC and melting point analysis. Structural confirmation employs NMR spectroscopy (1^1H, 13^13C) to resolve aromatic protons (δ 7.2–7.8 ppm) and sulfonamide-related peaks (e.g., SO₂ at ~130 ppm in 13^13C NMR). High-resolution mass spectrometry (HRMS) or elemental analysis further ensures molecular formula accuracy. For crystalline derivatives, X-ray crystallography using SHELX software provides unambiguous structural assignments .

Q. What are standard protocols for evaluating the solubility and stability of this compound derivatives?

  • Methodological Answer: Solubility is tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane, hexane) under ambient and heated conditions. Stability studies involve accelerated degradation tests (e.g., exposure to UV light, acidic/basic buffers) followed by HPLC analysis to monitor decomposition products. For hygroscopic compounds, dynamic vapor sorption (DVS) assesses moisture sensitivity .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding modes to target proteins (e.g., carbonic anhydrase). Quantitative Structure-Activity Relationship (QSAR) models correlate electronic (HOMO/LUMO energies) and steric parameters (logP, polar surface area) with experimental IC₅₀ values. For improved accuracy, molecular dynamics simulations (100 ns trajectories) assess ligand-protein complex stability .

Q. What strategies resolve contradictions between in vitro and in silico biological activity data?

  • Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or force field limitations in simulations. Cross-validation involves:
  • Repeating assays with standardized protocols (e.g., fixed DMSO concentrations).
  • Adjusting computational parameters (e.g., solvation models, protonation states).
  • Using isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics .

Q. How does crystallographic data inform the design of this compound derivatives with enhanced activity?

  • Methodological Answer: X-ray structures reveal intermolecular interactions (e.g., hydrogen bonds between sulfonamide and protein residues). For example, SHELX-refined structures show that substituents at the cyanomethyl position influence π-π stacking with aromatic side chains. This guides synthetic modifications to optimize steric bulk or electron-withdrawing groups .

Q. What techniques are used to analyze structure-activity relationships (SAR) in sulfonamide-based inhibitors?

  • Methodological Answer: SAR studies combine:
  • Synthetic diversification: Introducing halogens, alkyl chains, or heterocycles at the benzene ring.
  • Biological assays: Testing against target enzymes (e.g., antimicrobial activity via MIC assays).
  • Statistical modeling: Partial Least Squares (PLS) regression to identify critical descriptors (e.g., Hammett σ constants) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of this compound derivatives?

  • Methodological Answer: Contradictions may stem from strain-specific activity or assay variability. Solutions include:
  • Replicating studies with ATCC reference strains.
  • Standardizing broth microdilution methods (CLSI guidelines).
  • Using checkerboard assays to evaluate synergism with known antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.